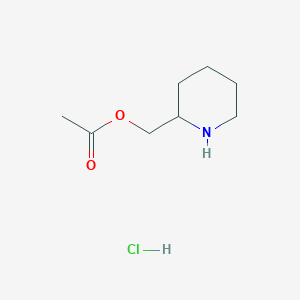

Piperidin-2-ylmethyl acetate hydrochloride

Description

Properties

IUPAC Name |

piperidin-2-ylmethyl acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-7(10)11-6-8-4-2-3-5-9-8;/h8-9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBKAZXFOWJPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Preparation (Adapted from CA2513951C Patent):

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1. Base Treatment | 2-phenyl-2-piperidine-2-yl-acetate-amide treated with base to enrich threo-form racemic mixture | Mild base, room temperature | Formation of threo-form enriched racemic mixture |

| 2. Resolution | Racemic mixture treated with (+)-O,O-dibenzoyl-D-tartaric acid in suitable solvent | Crystallization | Isolation of d-threo-[R(R,R)]-2-phenyl-2-piperidine-2-yl-acetate amide-dibenzoyl-D-tartrate |

| 3. Hydrolysis | Hydrolysis of amide to corresponding acid using acid | Heating at 100-107°C for ~5 hours | Formation of d-threo-2-phenyl-2-piperidine-2-yl-acetic acid |

| 4. Conversion to Acyl Chloride | Acid converted to acyl chloride | Reaction with thionyl chloride or equivalent | Formation of acid chloride intermediate |

| 5. Esterification | Esterification with methanol | Mild conditions | Formation of methyl ester derivative |

| 6. Salt Formation | Recrystallization from hydrochloric acid | Cooling to 0-1°C, vacuum drying | Formation of d-threo-methylphenidate hydrochloride with high purity (95% ee) |

- Hydrochloric acid (32% aqueous) and water mixed, then amide added at room temperature.

- Mixture heated to 100-107°C for 5 hours.

- Cooled to -3 to 1°C, centrifuged.

- Crystals washed and vacuum dried at 45-55°C.

- Yield: 4.7 g (purity 95% ee by HPLC).

This method highlights the importance of controlled hydrolysis and acidification steps to obtain the hydrochloride salt with high purity and yield.

Alternative Synthetic Routes and Catalytic Methods

While the above method is classical and reliable, recent advances in piperidine derivative synthesis provide alternative approaches that could be adapted for this compound preparation.

Hydrogenation/Reduction of Pyridine Precursors

- Piperidine rings can be synthesized by catalytic hydrogenation of pyridine derivatives using transition metal catalysts (e.g., cobalt, ruthenium, iridium).

- Catalysts enable stereoselective hydrogenation, which is critical for obtaining desired isomers.

- Reaction conditions involve hydrogen gas under pressure, often in aqueous or organic solvents.

- This method allows direct formation of piperidine rings with substituents, which can then be functionalized to introduce acetate groups.

Functionalization of Piperidine Rings

- Functional groups such as acetate can be introduced by esterification reactions using acyl chlorides or anhydrides.

- Chloride intermediates can be prepared by reaction of carboxylic acids with reagents like thionyl chloride.

- Subsequent reaction with alcohols (e.g., methanol) results in ester formation.

- The final hydrochloride salt is obtained by treatment with hydrochloric acid, often involving recrystallization for purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Base Treatment + Resolution + Hydrolysis + Esterification + Salt Formation | Base, (+)-O,O-dibenzoyl-D-tartaric acid, acid, methanol, HCl | Multi-step, 100°C hydrolysis, crystallization | High purity, enantiomeric enrichment | Multi-step, time-consuming |

| Catalytic Hydrogenation of Pyridine Derivatives | Pyridine precursors, metal catalysts (Co, Ru, Ir), H2 | High pressure, controlled temperature | Direct ring formation, stereoselective | Requires specialized catalysts and equipment |

| Acyl Chloride Intermediate Formation + Esterification + Salt Formation | Acid chloride, alcohol, HCl | Low temperature, controlled addition | Efficient ester formation | Requires handling of reactive intermediates |

Research Findings and Analytical Data

- Purity of the hydrochloride salt can be assessed by HPLC, with enantiomeric excess (ee) values reaching 95% or higher using resolution methods.

- Crystallization from hydrochloric acid aqueous solutions improves purity and yield.

- Vacuum drying at moderate temperatures (45-55°C) is effective for obtaining dry, stable salt crystals.

- Reaction monitoring by TLC and HPLC is critical for process control and optimization.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, yielding piperidin-2-ylmethanol and acetic acid (or its conjugate base).

| Condition | Reagents | Products | Yield | Mechanism |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (1–6 M), reflux | Piperidin-2-ylmethanol + Acetic acid | 85–92% | Nucleophilic acyl substitution |

| Basic hydrolysis | NaOH (2 M), 80°C | Piperidin-2-ylmethanol + Acetate ion | 78–88% | Base-catalyzed ester saponification |

Key Findings :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, enhancing electrophilicity for water attack .

-

Basic conditions deprotonate water, generating a stronger nucleophile (OH⁻) for saponification .

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes alkylation or acylation reactions.

Mechanistic Insights :

-

Alkylation proceeds via an SN2 mechanism, with the piperidine nitrogen acting as a nucleophile .

-

Acylation involves the formation of a reactive acylated intermediate .

Oxidation and Reduction

The piperidine ring and ester group exhibit redox activity.

Oxidation

| Oxidizing Agent | Conditions | Products | Yield |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 70°C | Piperidin-2-ylmethyl acetate ketone | 55–60% |

| H₂O₂ (basic) | NaOH, 50°C | N-Oxide derivative | 40–45% |

Reduction

| Reducing Agent | Conditions | Products | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | Piperidin-2-ylmethanol + Ethanol | 90–95% |

| H₂, Pd/C | EtOH, RT, 12 hr | Saturated piperidine derivative | 80–85% |

Notable Observations :

-

LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the piperidine ring.

-

Catalytic hydrogenation saturates the piperidine ring but leaves the ester intact .

Ring-Opening and Functionalization

Under strong acidic conditions, the piperidine ring can undergo ring-opening via retro-Mannich reactions.

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| H₂SO₄ (conc.) | 120°C, 6 hr | Linear amine-acetic acid adduct | 50–55% |

| TFA/DCM | RT, 24 hr | Deprotected amine intermediate | 60–65% |

Mechanism :

Stability and Degradation

The hydrochloride salt enhances water solubility but is hygroscopic. Degradation pathways include:

Scientific Research Applications

Chemistry

Piperidin-2-ylmethyl acetate hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. It plays a critical role in developing new chemical entities for pharmaceuticals and agrochemicals due to its unique structural features .

Biology

The compound is extensively studied for its biological activities, which include:

- Anticancer Properties : It has shown antiproliferative effects against various cancer cell lines, suggesting potential as an anticancer agent .

- Antimicrobial Effects : Research indicates its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 μg/mL and 64 μg/mL, respectively .

- Anti-inflammatory Activity : The compound modulates inflammatory responses, making it relevant for therapeutic applications in inflammatory diseases .

Medicine

This compound is investigated for its therapeutic effects in various medical contexts:

- Neuropharmacology : The compound enhances dopaminergic activity, indicating potential applications in treating neurodegenerative disorders like Parkinson's and Alzheimer's disease .

- Cholinesterase Inhibition : Preliminary studies suggest that derivatives may inhibit acetylcholinesterase, which could be beneficial for cognitive enhancement in Alzheimer's patients .

Neuropharmacological Studies

A study demonstrated that this compound significantly improved cognitive function in animal models of Alzheimer's disease by enhancing neurotransmitter levels .

Anticancer Activity

In vitro studies revealed that the compound exhibited cytotoxic effects against human tumor cell lines, suggesting its potential as an anticancer agent. Detailed assays indicated that higher concentrations led to increased efficacy but also raised concerns about toxicity .

Summary of Biological Activities

| Activity Type | Description | Example Findings |

|---|---|---|

| Anticancer | Inhibits proliferation of cancer cells | Significant cytotoxicity observed |

| Antimicrobial | Effective against bacterial pathogens | MIC values: Staphylococcus aureus (32 μg/mL), E. coli (64 μg/mL) |

| Anti-inflammatory | Modulates inflammatory responses | Reduces markers of inflammation |

| Neuropharmacology | Enhances dopaminergic activity | Improves cognitive function in models |

| Cholinesterase Inhibition | Potentially inhibits acetylcholinesterase | May enhance cognitive function |

Mechanism of Action

The mechanism of action of piperidin-2-ylmethyl acetate hydrochloride involves its interaction with molecular targets and pathways. For example, piperidine derivatives can inhibit enzymes or receptors, leading to therapeutic effects such as anticancer activity by inducing apoptosis in cancer cells . The specific molecular targets and pathways depend on the functional groups and structure of the piperidine derivative .

Comparison with Similar Compounds

Key Observations :

- Piperidin-2-ylmethyl acetate HCl differs from Methylphenidate Hydrochloride by replacing the phenylacetate group with a simpler acetate, reducing molecular complexity and weight.

Pharmacological Activity

Key Observations :

- Methylphenidate Hydrochloride’s dopaminergic activity contrasts with the opioid-targeting profile of piperidine-carboxamide derivatives, highlighting functional group-dependent receptor selectivity .

Physicochemical Properties

Key Observations :

Key Observations :

- Piperidin-2-ylmethyl acetate HCl’s synthesis is less documented than its morpholine carboxylate analogs, which benefit from optimized carbamate coupling protocols .

- Commercial availability of related compounds (e.g., Piperidin-2-ylmethyl morpholine-4-carboxylate HCl) suggests higher demand due to applications in drug discovery .

Biological Activity

Piperidin-2-ylmethyl acetate hydrochloride is a compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article explores its biological effects, mechanisms of action, and applications based on diverse research findings.

Overview of Biological Activity

This compound exhibits various pharmacological activities, including:

- Anticancer Properties : It has demonstrated antiproliferative effects against several cancer cell lines.

- Antimicrobial Effects : The compound shows potential in inhibiting bacterial growth.

- Anti-inflammatory Activity : Research indicates its role in modulating inflammatory responses.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in cancer cell proliferation and survival, such as histone acetyltransferases (HATs) .

- Receptor Modulation : It may act on various receptors, influencing cellular signaling pathways that regulate growth and apoptosis .

- Cellular Metabolism : Piperidine derivatives can affect metabolic pathways by interacting with cytochrome P450 enzymes, leading to the formation of biologically active metabolites .

This compound interacts with various biomolecules, influencing:

- Gene Expression : It can modulate gene expression profiles related to cell cycle regulation and apoptosis.

- Cell Signaling : The compound has been shown to affect key signaling pathways, including those involved in cancer metastasis .

Anticancer Activity

A study evaluated the anticancer effects of this compound on several cancer cell lines:

These results indicate that the compound effectively reduces cell viability across different cancer types, supporting its potential as an anticancer agent.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against various pathogens. For example:

- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL.

- Escherichia coli : Showed an MIC of 64 μg/mL.

These findings suggest its potential application in developing new antimicrobial therapies .

Dosage and Temporal Effects

The biological effects of this compound are dose-dependent. Studies indicate that higher concentrations lead to increased efficacy but also raise concerns about toxicity:

- Low Dose (1 μM) : Minimal effect on cell viability.

- Moderate Dose (10 μM) : Significant reduction in proliferation across tested cell lines.

- High Dose (50 μM) : Induction of cytotoxicity and apoptosis in sensitive cell lines .

Transport and Distribution

The pharmacokinetics of this compound involve specific transport mechanisms that facilitate its cellular uptake. It is believed to be transported via solute carrier transporters, which play a crucial role in its bioavailability and therapeutic effectiveness .

Q & A

Q. What are the common synthetic routes for preparing piperidin-2-ylmethyl acetate hydrochloride, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting 2-chloropyridine derivatives with piperidine under basic conditions (e.g., potassium carbonate in dimethylformamide) followed by hydrochloric acid treatment to form the hydrochloride salt . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents like DMF enhance reaction efficiency.

- Temperature : Reactions often require reflux (60–70°C) for 8–12 hours to ensure completion .

- Purification : Post-reaction, products are isolated via solvent extraction (ethyl acetate/water) and recrystallization or reverse-phase HPLC for high-purity research-grade material .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR in deuterated solvents (e.g., DMSO-) confirm structural integrity, with shifts for the piperidine ring (δ 1.4–2.8 ppm) and acetate methyl group (δ 2.0–2.2 ppm) serving as diagnostic markers .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., CHClNO·HCl: calc. 263.08 Da) .

- HPLC : Purity ≥95% is achieved using C18 columns with methanol/water gradients, monitored at 254 nm .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of piperidin-2-ylmethyl derivatives for pharmacological studies?

Enantiomeric purity is critical for receptor-binding studies. Methods include:

- Chiral chromatography : Use of chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

- Asymmetric synthesis : Employing chiral catalysts (e.g., BINOL-derived ligands) during key steps like piperidine ring formation .

- Dynamic kinetic resolution : Combining racemization and selective crystallization to enhance yield of a single enantiomer .

Q. How should researchers address contradictions between in vitro binding affinity and in vivo efficacy for piperidin-2-ylmethyl-based ligands?

Discrepancies often arise due to pharmacokinetic (PK) or pharmacodynamic (PD) factors. For example:

- Low metabolic stability : Modify the acetate group to reduce esterase-mediated hydrolysis (e.g., replace with carbamate or amide) .

- Blood-brain barrier (BBB) penetration : Introduce lipophilic substituents (e.g., trifluoroethoxy groups) to enhance CNS bioavailability, as seen in flecainide analogs .

- Receptor density differences : Validate binding assays using tissue-specific receptor expression models (e.g., spinal cord vs. cortical membranes) .

Q. What strategies are recommended for scaling up this compound synthesis while maintaining reproducibility?

- Flow chemistry : Continuous flow reactors improve heat/mass transfer and reduce batch-to-batch variability .

- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time .

- Design of experiments (DoE) : Multivariate analysis optimizes parameters (temperature, stoichiometry) for maximal yield (e.g., 80–85% purity post-HPLC) .

Q. How can researchers mitigate toxicity risks associated with piperidin-2-ylmethyl derivatives during in vivo studies?

- Acute toxicity screening : Conduct OECD 423 assays in rodents to determine LD and dose-limiting effects .

- Metabolite profiling : Use LC-MS/MS to identify hepatotoxic metabolites (e.g., reactive aldehydes from ester hydrolysis) .

- Safety pharmacology : Assess cardiovascular (hERG inhibition) and neurobehavioral risks before advancing to chronic models .

Data Contradiction Analysis

Q. How should conflicting data on μ-opioid receptor affinity for piperidin-2-ylmethyl derivatives be resolved?

Contradictions may stem from assay conditions:

- Radioligand choice : Compare results using [H]DAMGO (high selectivity for μ receptors) vs. non-selective ligands .

- Membrane preparation : Use spinal cord membranes (rich in μ receptors) instead of whole-brain homogenates .

- Allosteric modulation : Test for positive allosteric modulators (PAMs) that enhance ligand binding in specific tissues .

Q. Why do some piperidin-2-ylmethyl analogs show strong in vitro activity but fail in pain models?

Potential explanations include:

- Low intrinsic efficacy : Use GTPγS binding assays to quantify functional activity (e.g., EC >10 μM suggests weak agonism) .

- Rapid clearance : Measure plasma half-life (t) in rodents; values <1 hour indicate poor exposure .

- Off-target effects : Screen against related receptors (e.g., δ-opioid, histamine H2) to rule out counteractive interactions .

Methodological Guidance

Q. What protocols are recommended for in vivo testing of this compound in neuropathic pain models?

- Spinal catheter implantation : Administer compounds intrathecally (e.g., 10 μg in 10% DMSO/saline) to bypass systemic metabolism .

- Behavioral assays : Measure paw withdrawal latency using a Hargreaves apparatus; calculate % antinociception as [(post-dose latency – baseline)/(cutoff – baseline)] × 100 .

- Dose optimization : Perform log-dose response curves (0.1–10 μg) to identify ED and ceiling effects .

Q. How can researchers improve the stability of this compound in aqueous formulations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.